molecular formula C10H11NO3 B3322888 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid CAS No. 1553959-31-1

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid

Cat. No.: B3322888
CAS No.: 1553959-31-1
M. Wt: 193.20
InChI Key: CCGOWLVUYSLOOZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid is a valuable chemical building block featuring the benzoxazepine core, which is recognized as a privileged scaffold in medicinal chemistry . The benzoxazepine structure is a seven-membered heterocyclic system known for its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities . Compounds containing this scaffold have demonstrated a broad spectrum of biological actions, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . Furthermore, specific benzoxazepine derivatives have been investigated for their potential in treating conditions such as Type 2 Diabetes Mellitus and insulin resistance . The carboxylic acid functional group at the 8-position of this compound provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies and lead optimization . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7/h1-2,5,11H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGOWLVUYSLOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst, such as copper(I) iodide, in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazepine ring through a ring-closing reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides,

Biological Activity

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid, a derivative of the oxazepine class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and recent research findings.

  • IUPAC Name : 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
  • Molecular Formula : C10_{10}H11_{11}N\O2_{2}
  • Molecular Weight : 179.20 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives:

1. Antiparasitic Activity

Research indicates that derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines exhibit significant antiparasitic effects. In particular:

  • Trypanocidal Activity : Compounds targeting the PEX14-PEX5 protein-protein interaction have shown promising results against Trypanosoma species. These compounds disrupt essential cellular processes in trypanosomes leading to cell death. Initial compounds demonstrated IC50 values in the micromolar range during in vitro tests .

2. Antimicrobial Properties

Some studies suggest that these compounds possess antimicrobial properties. For example:

  • Inhibition of Fungal Growth : Certain derivatives have been tested against phytopathogenic fungi and demonstrated notable antifungal activity .

3. Anti-inflammatory Effects

Preliminary findings indicate potential anti-inflammatory properties attributed to the structural characteristics of the oxazepine ring. This activity is essential for developing drugs targeting inflammatory diseases.

The mechanism by which 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines exert their biological effects often involves:

  • Protein Interaction Modulation : Compounds may inhibit specific protein interactions crucial for pathogen survival or proliferation.
  • Cellular Pathway Disruption : By interfering with vital cellular pathways in parasites or pathogens, these compounds can lead to cell death or growth inhibition.

Research Findings and Case Studies

StudyFindingsMethodology
Fino et al. (2021)Identified novel derivatives with significant trypanocidal activityStructure-guided drug design and in vitro testing
Umesha et al. (2009)Noted antimicrobial properties against various fungiMycelium growth inhibition assays
Recent ResearchInvestigated structure-activity relationships (SAR) for optimizing biological activityComputational modeling and synthesis of derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine Derivatives

These compounds (e.g., D1–D17 in and ) share a fused benzene ring but replace the oxazepine moiety with a dioxocine ring (two oxygen atoms in the heterocycle). Key differences include:

Property 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic Acid 2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine Derivatives
Heteroatoms 1 oxygen, 1 nitrogen in the heterocycle 2 oxygen atoms in the heterocycle
Biological Activity Limited data (discontinued commercial availability ) Potent antitumor activity (e.g., D9: IC50 = 0.79 μM for HepG2, 0.36 μM for EGFR )
Structural Flexibility Increased rigidity due to nitrogen incorporation Greater conformational flexibility from ether linkages

The dioxocine derivatives exhibit superior antiproliferative activity, attributed to their ability to inhibit EGFR and induce apoptosis. Molecular docking studies suggest that the dioxocine ring optimizes binding to EGFR’s ATP pocket, while the acrylamide linker enhances cellular uptake .

Dibenzo[b,e][1,4]diazepine Analogs

Compounds like 8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine () share fused aromatic systems but incorporate a diazepine ring (two nitrogen atoms). These analogs are primarily explored for neurological applications (e.g., clozapine-like antipsychotics) rather than antitumor activity. The absence of a carboxylic acid group further limits their comparability to the target compound .

Caffeic Acid-Based Derivatives

Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) serves as a precursor for synthesizing both the target compound and its dioxocine analogs. While caffeic acid itself lacks significant antitumor efficacy, its amidation with heterocyclic moieties enhances bioactivity. For example, D9’s acrylamide group improves solubility and target affinity compared to the free carboxylic acid form .

Key Research Findings and Data Tables

Antiproliferative Activity of Selected Analogues

Compound Structure HepG2 IC50 (μM) EGFR IC50 (μM)
D9 (dioxocine derivative) (E)-N-(4-ethoxyphenyl)acrylamide 0.79 0.36
Caffeic acid 3,4-dihydroxybenzeneacrylic acid >50 Inactive
Target compound Oxazepine-8-carboxylic acid Not reported Not reported

Data sourced from , and 6.

Structural and Functional Insights

  • Ring Strain : The smaller oxazepine ring (7-membered vs. 8-membered dioxocine) could increase strain, reducing stability or binding efficiency .
  • Synthetic Accessibility : Dioxocine derivatives are synthesized via well-established routes from caffeic acid, whereas the target compound’s synthesis is less documented .

Q & A

Q. What are the foundational synthetic routes for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of precursors such as substituted aminophenols and aldehydes. For example, a Schiff base intermediate is formed using 2-aminophenol and a carbonyl-containing precursor (e.g., 2-methoxybenzaldehyde) under acidic conditions, followed by cyclization to yield the benzoxazepine core . Carboxylation at the 8-position may involve bromination followed by palladium-catalyzed carbonylation or direct oxidation of a methyl group. Key optimization parameters include:

  • Catalyst choice : Acid catalysts (e.g., HCl) for cyclization .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for carboxylation .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm ring structure and substituent positions (e.g., carboxylic acid proton at δ 12–14 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C10_{10}H11_{11}NO3_{3}, expected [M+H]+^+ = 194.08) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm1^{-1}) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Answer:

  • In vitro enzyme inhibition : Test against targets like PEX14-PEX5 (trypanosomal protein-protein interaction) using fluorescence polarization .
  • Cell viability assays : Evaluate cytotoxicity in mammalian (e.g., HEK293) and pathogen (e.g., Trypanosoma brucei) cell lines .
  • Solubility optimization : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies address conflicting data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Answer:

  • Orthogonal assays : Validate enzyme inhibition with surface plasmon resonance (SPR) alongside fluorescence assays .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
  • Computational modeling : Perform molecular docking to identify binding mode variations caused by protonation states of the carboxylic acid group .

Q. How can derivatization of the carboxylic acid group enhance target selectivity?

Answer:

  • Ester/amide prodrugs : Improve membrane permeability (e.g., ethyl ester derivatives) .
  • Bioisosteric replacement : Substitute COOH with tetrazole or sulfonamide groups to modulate pKa_a and binding affinity .
  • Conformational analysis : Use X-ray crystallography to correlate substituent stereochemistry with receptor interactions (e.g., G-protein-coupled receptors) .

Q. What methodologies resolve challenges in purifying the compound from synthetic mixtures?

Answer:

  • Chromatographic techniques : Reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/ACN gradient) separates polar impurities .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>98%) .
  • Ion-exchange resins : Remove unreacted precursors via carboxylate anion binding to Dowex® 50WX8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid

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